![molecular formula C16H20N4O3S B14159782 N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide CAS No. 714243-87-5](/img/structure/B14159782.png)
N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methoxyphenylmethyl Group: This can be achieved through nucleophilic substitution reactions where the methoxyphenylmethyl group is introduced using appropriate reagents.
Formation of the Butanediamide Moiety: The final step involves the formation of the butanediamide moiety through amide bond formation reactions using butanediamine and suitable coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxy group.
Reduction: Reduction reactions could target the amide groups or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.
Polymer Industry: They may be incorporated into polymers to enhance their properties.
作用机制
The mechanism of action of “N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” would depend on its specific application. For example:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalytic Activity: As a ligand, it may facilitate catalytic reactions by stabilizing transition states or intermediates.
相似化合物的比较
Similar Compounds
5-ethyl-1,3,4-thiadiazole: A simpler derivative with similar core structure.
4-methoxyphenylmethylamine: Shares the methoxyphenylmethyl group.
Butanediamide: Contains the butanediamide moiety.
Uniqueness
“N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” is unique due to the combination of its functional groups, which may confer specific properties such as enhanced biological activity, improved solubility, or unique reactivity compared to its simpler analogs.
属性
CAS 编号 |
714243-87-5 |
|---|---|
分子式 |
C16H20N4O3S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C16H20N4O3S/c1-3-15-19-20-16(24-15)18-14(22)9-8-13(21)17-10-11-4-6-12(23-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,17,21)(H,18,20,22) |
InChI 键 |
NSMGAJPTCGOFBG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(S1)NC(=O)CCC(=O)NCC2=CC=C(C=C2)OC |
溶解度 |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


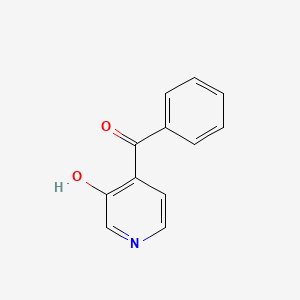
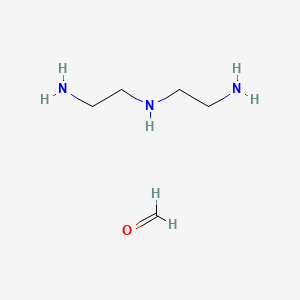
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

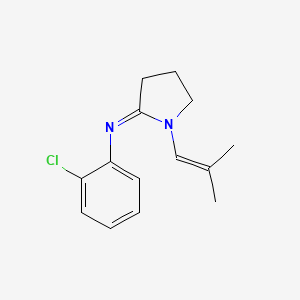
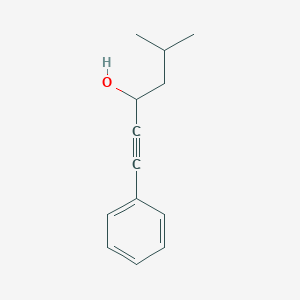

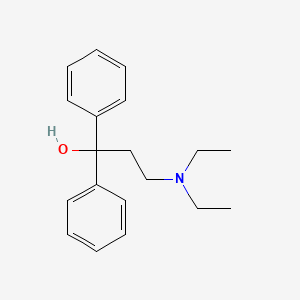
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)

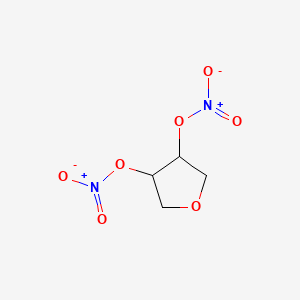
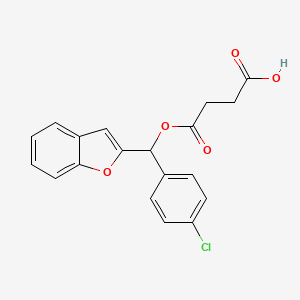
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
